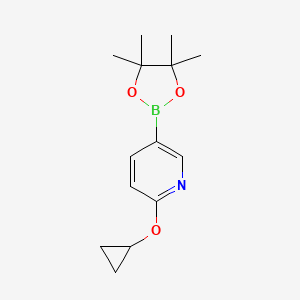

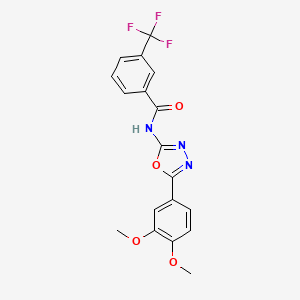

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific or industrial context.

Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound, including the starting materials, reagents, catalysts, and conditions.Molecular Structure Analysis

This involves analyzing the molecular structure of the compound, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis

This involves detailing the chemical reactions that the compound can undergo, including its reactivity, selectivity, and the conditions required for these reactions.Physical And Chemical Properties Analysis

This involves detailing the physical and chemical properties of the compound, including its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications

Synthesis and Biological Activities

A series of compounds, including 1-((5-Chloro-2-methylphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine, were synthesized to explore their selectivity for the 5-HT2A receptor, demonstrating potential in neurological research. These compounds showed high selectivity in vitro, suggesting their utility in further studies related to neurotransmitter receptors (Wang et al., 2001).

Anticancer Potential

Research into propanamide derivatives bearing a piperidine moiety highlighted some compounds' strong anticancer activity against various cancer cell lines. This suggests the potential therapeutic application of such structures in cancer treatment, indicating the broader relevance of piperidine derivatives in medicinal chemistry (Rehman et al., 2018).

Enzyme Inhibition

O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl)sulfonyl]piperidine were synthesized and found to have significant inhibitory activity against butyrylcholinesterase enzyme. This research underlines the potential application of such compounds in developing treatments for diseases characterized by enzyme dysfunction (Khalid et al., 2013).

Antimicrobial Activity

The synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives and their evaluation against pathogens of Lycopersicon esculentum (tomato plants) revealed significant antimicrobial activities. This highlights the potential agricultural applications of piperidine derivatives in controlling plant diseases (Vinaya et al., 2009).

Tailoring Near-Infrared Absorbers

Research into the incorporation of a spiro-piperidine unit in synthetic bacteriochlorins for suppressing dehydrogenation and tailoring the spectral properties demonstrates the chemical versatility of piperidine derivatives. This work suggests applications in developing near-infrared absorbers for various technological and medical uses (Reddy et al., 2013).

Safety And Hazards

This involves detailing the safety precautions that need to be taken when handling the compound, as well as any potential hazards associated with its use.

Future Directions

This involves discussing potential future research directions or applications for the compound, based on its properties and behavior.

Please consult with a professional chemist or a relevant expert for accurate and detailed information. It’s also important to note that handling chemicals should always be done following the appropriate safety protocols.

properties

IUPAC Name |

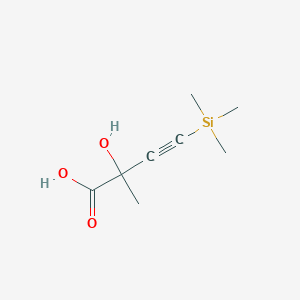

1-(5-chloro-2-methylphenyl)sulfonyl-4-(4-fluorophenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClFNO4S2/c1-13-2-3-14(19)12-18(13)27(24,25)21-10-8-17(9-11-21)26(22,23)16-6-4-15(20)5-7-16/h2-7,12,17H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCDLDIMRUPAAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

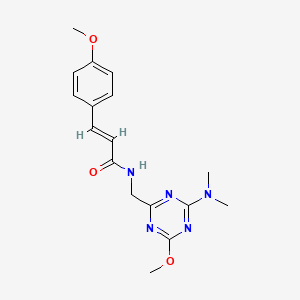

![6-(3-Chloro-4-methoxyphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2461666.png)

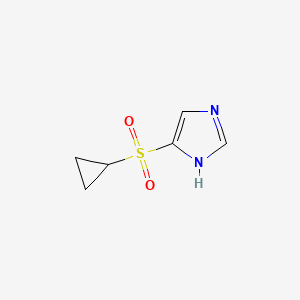

![1-(7-Oxa-1-azaspiro[3.4]octan-1-yl)prop-2-en-1-one](/img/structure/B2461673.png)

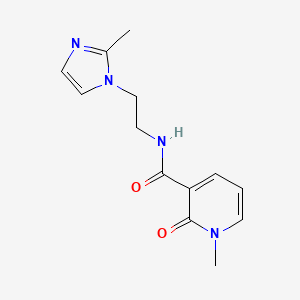

![N-[2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2461678.png)

![{2-[(Tert-butylamino)methyl]phenoxy}acetic acid](/img/structure/B2461682.png)

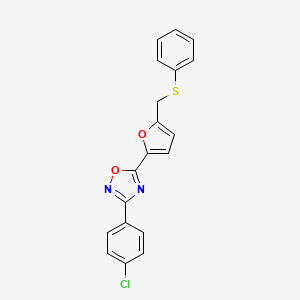

![4-[3-Benzylsulfanyl-5-(1-methyltriazol-4-yl)-1,2,4-triazol-4-yl]-N-(cyclopropylmethyl)benzamide](/img/structure/B2461684.png)